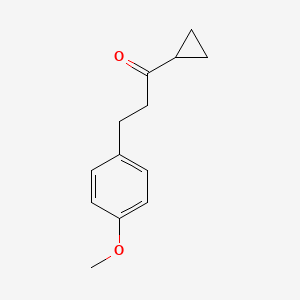

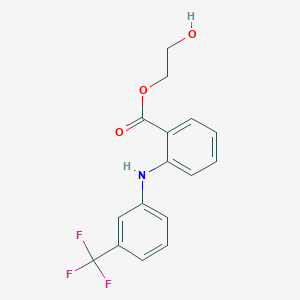

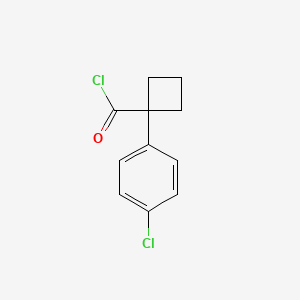

![molecular formula C16H18N2O4 B1315578 6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid CAS No. 107474-67-9](/img/structure/B1315578.png)

6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid

概要

説明

Synthesis Analysis

- On-Water Reaction : Rapid stirring of the amine with di-tert-butyl dicarbonate (Boc₂O) suspended in water at ambient temperature .

- THF Solution : Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .

- Base-Catalyzed Protection : Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, followed by warming to ambient temperature .

- Biphasic Chloroform Reaction : Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .

Chemical Reactions Analysis

Boc-THPI can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or HCl in appropriate solvents . The compound’s reactivity depends on the specific functional groups present.

科学的研究の応用

Condensation Reactions and Functional Group Compatibility A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles, including indoles and pyrroles, has been developed. This process, utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic amounts of 4-(dimethylamino)pyridine (DMAP) and 2,6-lutidine, showcases high functional group compatibility. It demonstrates the applicability of the acylation process across a wide range of nitrogen compounds, highlighting the significance of tert-butoxycarbonyl derivatives in facilitating these reactions (Umehara, Ueda, & Tokuyama, 2016).

Impact on NMDA-Glycine Site Affinity Research into the variations of acidic functions at position 2 and substituents at positions 4, 5, and 6 of the indole moiety shows the effects on NMDA-glycine site affinity. Specifically, the study of indole derivatives with different acidic functions at position 2 reveals that compounds with acidic functions divergent from a carboxylic acid moiety tend to be less potent than those with indole-2-carboxylic acid derivatives. The research further compares the affinity of 4,6-dichloro substitution patterns to 5-tert-butyl derivatives, indicating the nuanced role of structural modifications in modulating biological activity (Jansen & Dannhardt, 2003).

Regioselective Lithiation Enhancements A study on 5-(tert-Butoxycarbonyl)-7-methoxy-1-methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline showcases the remarkable effect of water in achieving regioselective lithiation at C-6, using sec-BuLi in ether at −78°C. This advancement underscores the role of subtle reaction condition adjustments in directing lithiation regioselectivity, presenting a significant stride in the synthesis of complex heterocyclic compounds (Moro-oka, Iwakiri, Fukuda, & Iwao, 2000).

Cyclopropanation and Synthesis Efficiency Explorations into cyclopropanation reveal the synthesis of tri- and tetracyclic N,N-dibenzylcyclopropylamines starting from pyrrole- and indole-2-carboxylic acids. This includes the efficient synthesis of enantiopure tetracyclic diamine from N-tert-butoxycarbonylindoline-2-carboxylic acid, demonstrating the versatility and efficiency of N-tert-butoxycarbonyl compounds in complex molecule construction (Gensini & de Meijere, 2004).

特性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYGXQLRFJTBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

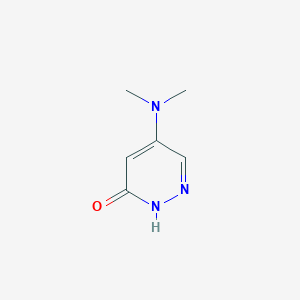

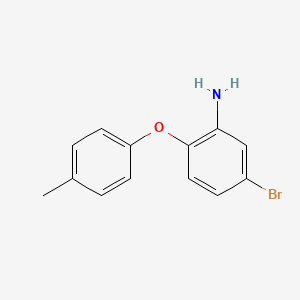

![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)